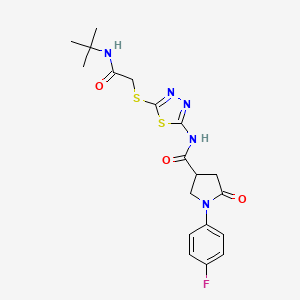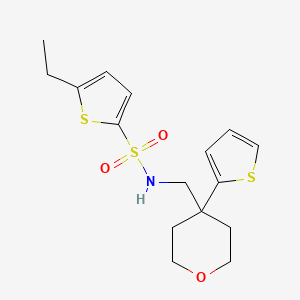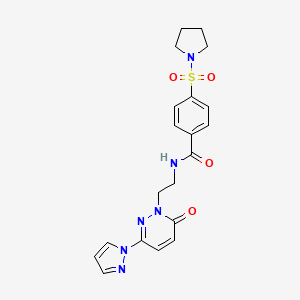![molecular formula C27H31N3O4S2 B2861125 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 920473-89-8](/img/structure/B2861125.png)
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a benzamido group and a sulfamoyl group, which are common in various pharmaceuticals and biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, such as 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, play a crucial role in the development of new therapeutic agents. Research has shown that compounds within this class exhibit diverse biological activities, making them valuable targets for drug development. For instance, thiophene derivatives have been synthesized and assessed for their antibacterial and antifungal properties, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007). Furthermore, specific thiophene compounds have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their potential in treating a range of conditions (Amr et al., 2010).
Thiophene-Based Carbonic Anhydrase Inhibitors
Another significant application of thiophene derivatives is in the development of carbonic anhydrase inhibitors. Research has identified aromatic sulfonamide inhibitors of carbonic anhydrases, showcasing the versatility of thiophene derivatives in designing enzyme inhibitors. These compounds have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against several carbonic anhydrase isoenzymes, illustrating their potential in therapeutic applications (Supuran et al., 2013).
Thiophene Derivatives as Acetylcholinesterase Inhibitors
The quest for effective treatments for neurodegenerative diseases has also benefited from thiophene research. Thiophene-2-carboxamide Schiff base derivatives have been explored as novel acetylcholinesterase and butyrylcholinesterase inhibitors. These studies have led to the synthesis of compounds showing promising activity against these enzymes, contributing to the development of potential treatments for conditions such as Alzheimer's disease (Kausar et al., 2021).
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives are also instrumental in the field of heterocyclic chemistry, serving as key intermediates in the synthesis of complex heterocyclic compounds. The versatility of thiophene-based compounds allows for the creation of diverse structures with potential pharmaceutical applications. For example, the Gewald reaction has been employed to synthesize various 2-amino-3-carboxamide derivatives of thiophene, demonstrating the utility of thiophene derivatives in constructing biologically active molecules (Abaee & Cheraghi, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S2/c1-3-30(18-19-10-6-4-7-11-19)36(33,34)21-16-14-20(15-17-21)25(31)29-27-24(26(32)28-2)22-12-8-5-9-13-23(22)35-27/h4,6-7,10-11,14-17H,3,5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIFDLDIBDWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)


![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)

![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)

![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)
![2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861058.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B2861060.png)
